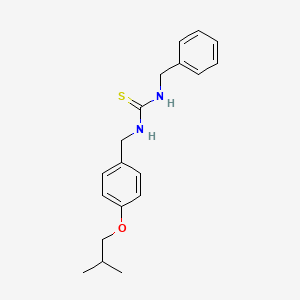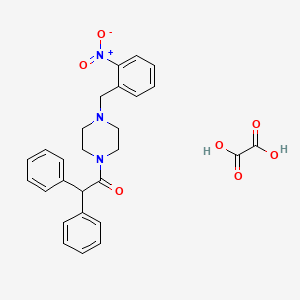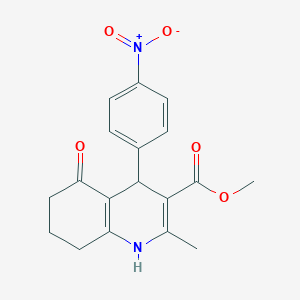![molecular formula C15H30N2O B5145982 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol](/img/structure/B5145982.png)
2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as DMHP, and it is a piperazine derivative that has been synthesized through a specific method. The purpose of
Wirkmechanismus
The mechanism of action of DMHP is not fully understood, but it has been proposed that it acts as an agonist for the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release and is a target for various drugs such as benzodiazepines and barbiturates. DMHP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMHP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMHP has also been found to inhibit the growth of cancer cells through the induction of apoptosis. Additionally, DMHP has been found to have analgesic properties, which may be attributed to its interaction with the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
DMHP has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through various techniques. DMHP is also stable under various conditions, which makes it suitable for various applications. However, DMHP has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on DMHP. One potential area of research is the development of DMHP-based metal catalysts for organic synthesis. Another area of research is the investigation of the potential anti-cancer properties of DMHP. Additionally, the development of DMHP analogs with improved solubility and potency may also be an area of future research.
Conclusion:
In conclusion, 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. The synthesis method of DMHP involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 4-chloro-1-piperazine ethanol in the presence of a catalyst. DMHP has been found to have potential applications in various scientific research fields, including anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of DMHP is not fully understood, but it has been proposed that it acts as an agonist for the GABA-A receptor. DMHP has several advantages for lab experiments, including ease of synthesis and stability under various conditions. However, DMHP also has some limitations, such as its low solubility in water. There are several future directions for the research on DMHP, including the development of DMHP-based metal catalysts, investigation of its anti-cancer properties, and development of DMHP analogs with improved solubility and potency.
Synthesemethoden
The synthesis method of 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 4-chloro-1-piperazine ethanol in the presence of a catalyst. This reaction results in the formation of DMHP, which can be further purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DMHP has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. DMHP has also been used as a ligand in the development of metal-based catalysts for organic synthesis. Additionally, DMHP has been used in the synthesis of various compounds such as β-amino alcohols and β-lactams.
Eigenschaften
IUPAC Name |
2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-14(2)5-4-6-15(3)13-17-9-7-16(8-10-17)11-12-18/h5,15,18H,4,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYXKDQTFDGSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)
![1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[2-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5145924.png)
![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5145956.png)
![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-cyclopropylethanediamide](/img/structure/B5145970.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145978.png)

